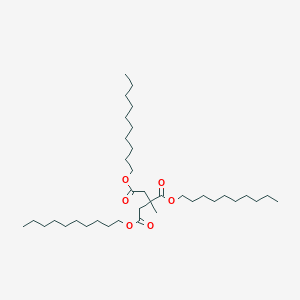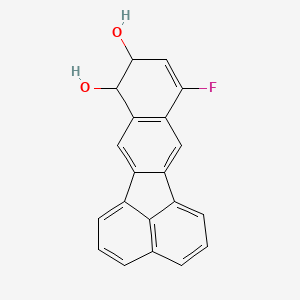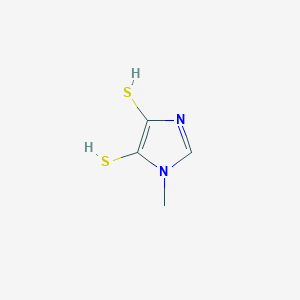
1-Methyl-1H-imidazole-4,5-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-imidazole-4,5-dithiol is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and two thiol groups at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4,5-dithiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis starting from 1,2-diketones and urotropine in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-imidazole-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the imidazole ring .
Aplicaciones Científicas De Investigación
1-Methyl-1H-imidazole-4,5-dithiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Methyl-1H-imidazole-4,5-dithiol exerts its effects involves interactions with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes .
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the thiol groups and has different chemical properties and applications.
4,5-Dimethylimidazole: Similar structure but with methyl groups instead of thiol groups, leading to different reactivity and uses.
1-Methyl-4,5-dihydro-1H-imidazole: A reduced form with different chemical behavior.
Propiedades
Número CAS |
113362-24-6 |
|---|---|
Fórmula molecular |
C4H6N2S2 |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
1-methylimidazole-4,5-dithiol |
InChI |
InChI=1S/C4H6N2S2/c1-6-2-5-3(7)4(6)8/h2,7-8H,1H3 |
Clave InChI |
SBZPJWOLQMLMEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
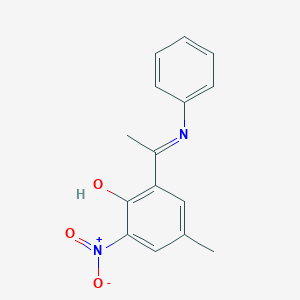
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
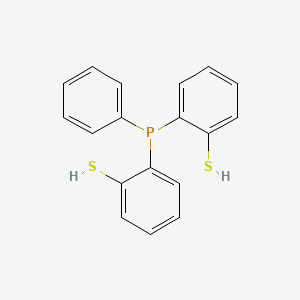
acetate](/img/structure/B14310976.png)
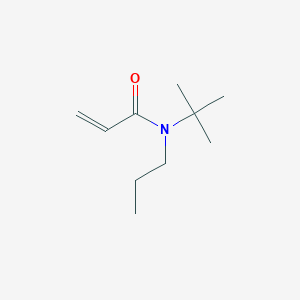
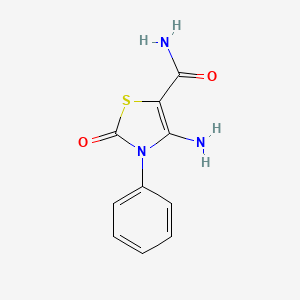
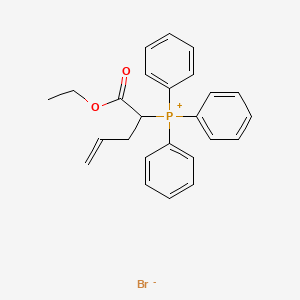
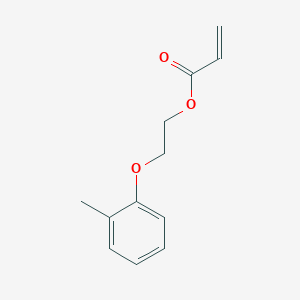
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
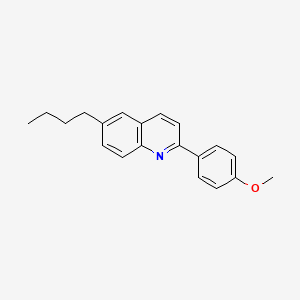
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
